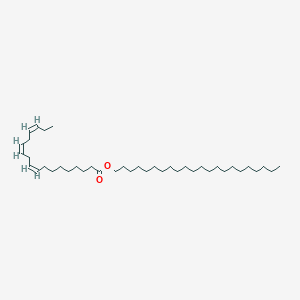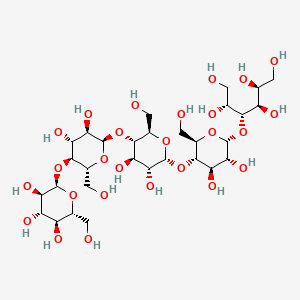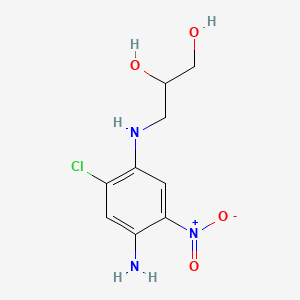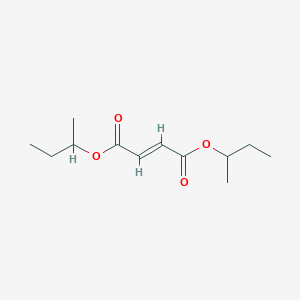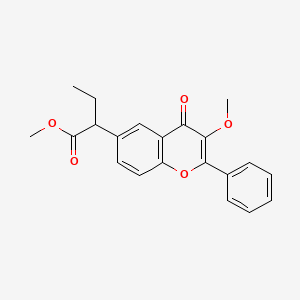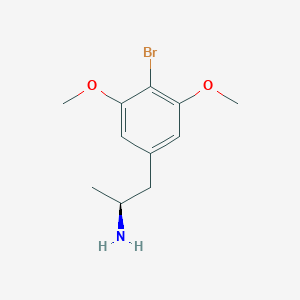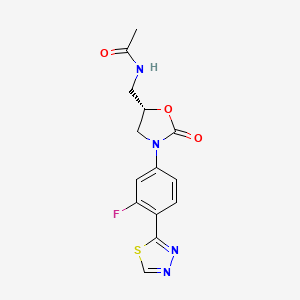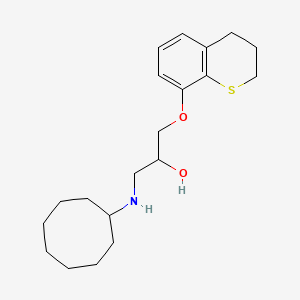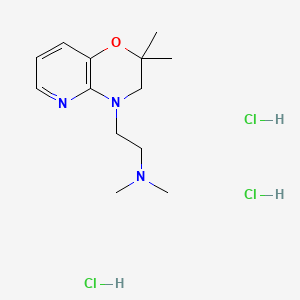
2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-(dimethylamino)ethyl)-2,2-dimethyl-, trihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-(dimethylamino)ethyl)-2,2-dimethyl-, trihydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-(dimethylamino)ethyl)-2,2-dimethyl-, trihydrochloride typically involves multi-step organic reactions One common method involves the reaction of 4-aminopyridine with various aldehydes and ketones under acidic conditions to form the oxazine ring
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-(dimethylamino)ethyl)-2,2-dimethyl-, trihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Dimethylamine in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxo derivatives, while reduction can yield alcohols or amines.
科学研究应用
2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-(dimethylamino)ethyl)-2,2-dimethyl-, trihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells.
相似化合物的比较
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole: Another heterocyclic compound with potential anti-cancer properties.
4-Oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine: Known for its antimicrobial and antiproliferative activities.
Uniqueness
2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-(dimethylamino)ethyl)-2,2-dimethyl-, trihydrochloride is unique due to its specific ring structure and the presence of the dimethylaminoethyl group, which imparts distinct chemical and biological properties
属性
CAS 编号 |
86979-84-2 |
|---|---|
分子式 |
C13H24Cl3N3O |
分子量 |
344.7 g/mol |
IUPAC 名称 |
2-(2,2-dimethyl-3H-pyrido[3,2-b][1,4]oxazin-4-yl)-N,N-dimethylethanamine;trihydrochloride |
InChI |
InChI=1S/C13H21N3O.3ClH/c1-13(2)10-16(9-8-15(3)4)12-11(17-13)6-5-7-14-12;;;/h5-7H,8-10H2,1-4H3;3*1H |
InChI 键 |
DLRSHNIJLYYZOK-UHFFFAOYSA-N |
规范 SMILES |
CC1(CN(C2=C(O1)C=CC=N2)CCN(C)C)C.Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


